2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol
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Overview
Description
2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chloro-substituted pyrazole ring attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 4-chloropyrazole with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where 4-chloropyrazole reacts with 1-chloropropan-2-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a non-chlorinated pyrazole derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(4-chloro-1H-pyrazol-1-yl)propan-1-one or 2-(4-chloro-1H-pyrazol-1-yl)propanal.
Reduction: Formation of 2-(1H-pyrazol-1-yl)propan-1-ol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro group and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-1H-pyrazol-1-yl)propan-1-ol: Similar structure but with a methyl group instead of a chloro group.
2-(4-bromo-1H-pyrazol-1-yl)propan-1-ol: Similar structure but with a bromo group instead of a chloro group.
2-(4-fluoro-1H-pyrazol-1-yl)propan-1-ol: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
2-(4-chloro-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
Properties
Molecular Formula |
C6H9ClN2O |
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Molecular Weight |
160.60 g/mol |
IUPAC Name |
2-(4-chloropyrazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C6H9ClN2O/c1-5(4-10)9-3-6(7)2-8-9/h2-3,5,10H,4H2,1H3 |
InChI Key |
GDAARWMHHBIJNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N1C=C(C=N1)Cl |
Origin of Product |
United States |
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